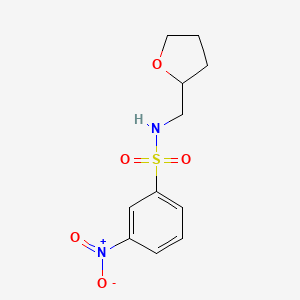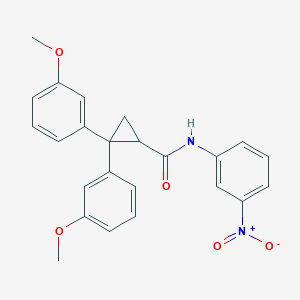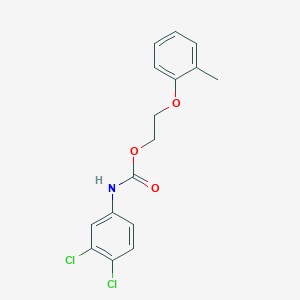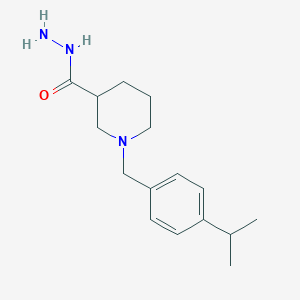
3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as NTB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. NTB is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is not fully understood, but it is known to interact with various cellular targets such as carbonic anhydrase enzymes and ion channels. 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and modulation of ion channels. Additionally, 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in lab experiments is its selectivity for certain cellular targets, which can allow for more specific and targeted studies. Additionally, 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is relatively easy to synthesize and has a high purity when recrystallized. However, one limitation of using 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is its potential toxicity, particularly at higher doses. Careful dosing and monitoring of cells or animals is necessary to ensure safety.
Future Directions
There are several potential future directions for research on 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is its potential as a cancer therapy, particularly for tumors that are resistant to traditional chemotherapy. Additionally, further studies could investigate the precise mechanisms of action of 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide and its interactions with cellular targets. Finally, 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could be further developed as a fluorescent probe for imaging studies, particularly in the context of cancer research.
Synthesis Methods
The synthesis of 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide as a solid product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging studies, as an inhibitor of carbonic anhydrase enzymes, and as a potential anti-tumor agent. In particular, 3-nitro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer therapy.
properties
IUPAC Name |
3-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)9-3-1-5-11(7-9)19(16,17)12-8-10-4-2-6-18-10/h1,3,5,7,10,12H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAZIUYLSDOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)

![2-(4-chlorophenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5195432.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)

![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![3-({[1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5195488.png)
![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)
![N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
![N-(4-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5195513.png)